Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
The synthesis of Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction is often catalyzed by transition metals such as copper, iron, gold, ruthenium, and palladium . The reaction conditions usually require the use of solvents like N,N-dimethylformamide, 1,2-dichloroethane, or acetonitrile, and may involve high temperatures and long reaction times .
Chemical Reactions Analysis
Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often facilitated by specific reagents and catalysts.
Coupling Reactions: Transition metal-catalyzed coupling reactions can be used to introduce various functional groups onto the imidazo[1,2-A]pyridine scaffold.
Scientific Research Applications
Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of pharmaceutical drugs, including those targeting neurological disorders and infectious diseases.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules due to its reactivity and stability.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate can be compared with other imidazo[1,2-A]pyridine derivatives, such as:
Ethyl 3,6-dibromoimidazo[1,2-A]pyridine-2-carboxylate: Similar in structure but with an additional bromine atom, which may alter its reactivity and biological activity.
Ethyl 6-bromo-2((phenylthio)methyl)imidazo[1,2-A]pyridine-3-carboxylate: Contains a phenylthio group, which can influence its chemical properties and applications.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of fluorine atoms, which can significantly impact its reactivity and biological activity.
Properties
Molecular Formula |
C10H7BrF2N2O2 |
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Molecular Weight |
305.08 g/mol |
IUPAC Name |
ethyl 3-bromo-6,8-difluoroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7BrF2N2O2/c1-2-17-10(16)7-8(11)15-4-5(12)3-6(13)9(15)14-7/h3-4H,2H2,1H3 |
InChI Key |
RDTRFBAZQOFHKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=C(C2=N1)F)F)Br |
Origin of Product |
United States |
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